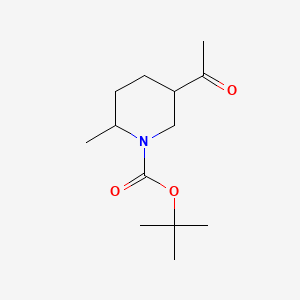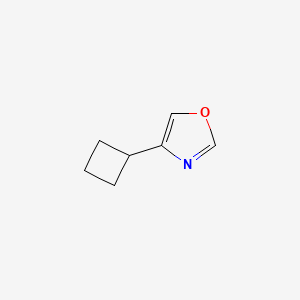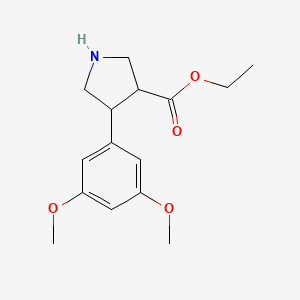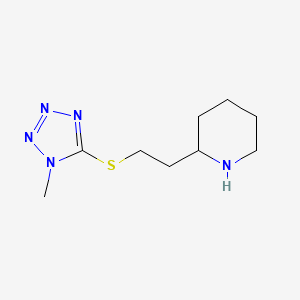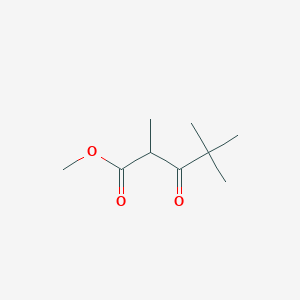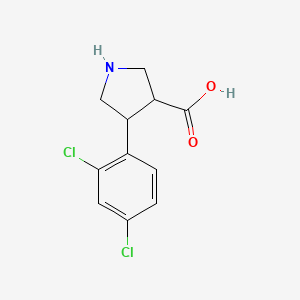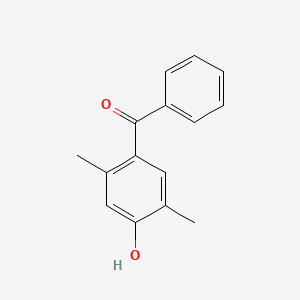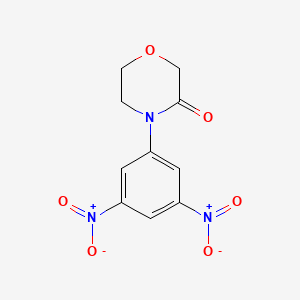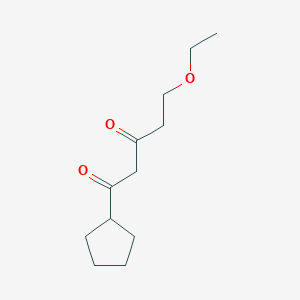
1-Cyclopentyl-5-ethoxypentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-ethoxypentane-1,3-dione is an organic compound with the molecular formula C12H20O3 It is a derivative of pentane-1,3-dione, where the cyclopentyl and ethoxy groups are attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-ethoxypentane-1,3-dione typically involves the reaction of cyclopentanone with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-5-ethoxypentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-ethoxypentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-5-ethoxypentane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-5-methoxypentane-1,3-dione
- 1-Cyclopentyl-5-propoxypentane-1,3-dione
- 1-Cyclopentyl-5-butoxypentane-1,3-dione
Uniqueness
1-Cyclopentyl-5-ethoxypentane-1,3-dione is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the cyclopentyl ring also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
1-cyclopentyl-5-ethoxypentane-1,3-dione |
InChI |
InChI=1S/C12H20O3/c1-2-15-8-7-11(13)9-12(14)10-5-3-4-6-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
SRIXLAUFORAAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)CC(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)

